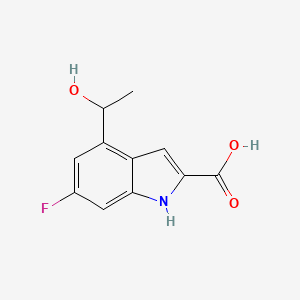
6-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a hydroxyethyl group in the structure of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoroindole with an appropriate aldehyde under acidic conditions to form the corresponding hydroxyethyl derivative. This intermediate can then be oxidized to the carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyethyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroindole: Lacks the hydroxyethyl and carboxylic acid groups.
4-(1-Hydroxyethyl)-1H-indole-2-carboxylic acid: Lacks the fluorine atom.
6-Fluoro-1H-indole-2-carboxylic acid: Lacks the hydroxyethyl group.
Uniqueness
6-Fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid is unique due to the combination of the fluorine atom, hydroxyethyl group, and carboxylic acid group in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
6-fluoro-4-(1-hydroxyethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10FNO3/c1-5(14)7-2-6(12)3-9-8(7)4-10(13-9)11(15)16/h2-5,13-14H,1H3,(H,15,16) |
InChI Key |
LTYUTINGYYSMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=C(NC2=CC(=C1)F)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















